2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with ethylsulfanyl, methyl, trifluoromethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors such as β-ketoesters and ammonia or amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that promote electrophilic substitution.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be added via nucleophilic substitution reactions using ethylthiol (C₂H₅SH) and appropriate leaving groups.
Incorporation of the Carbonitrile Group: The carbonitrile group is typically introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Substitution: The trifluoromethyl and ethylsulfanyl groups can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
2-(Ethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile: Lacks the methyl group at the 6-position.
2-(Ethylsulfanyl)-6-methylpyridine-3-carbonitrile: Lacks the trifluoromethyl group.
Uniqueness
2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, while the ethylsulfanyl group provides additional reactivity and potential biological activity.
This compound’s unique structure makes it a valuable target for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
2-ethylsulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2S/c1-3-16-9-7(5-14)8(10(11,12)13)4-6(2)15-9/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOOEMDDZZDXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=C1C#N)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.